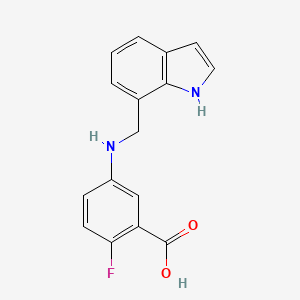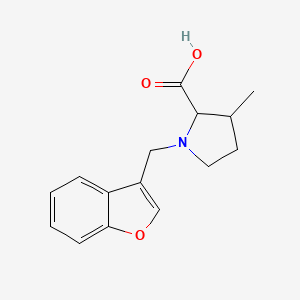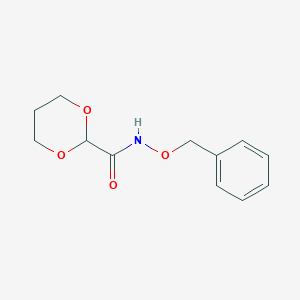
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy and other biomedical research areas.
作用机制
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid binds to the ATP-binding site of EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to selectively target EGFR over other members of the ErbB receptor family, making it a valuable tool for studying the specific role of EGFR in various biological processes.
Biochemical and Physiological Effects:
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid also induces apoptosis in cancer cells by activating caspases and other apoptotic proteins. In addition, 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
实验室实验的优点和局限性
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR over other members of the ErbB receptor family, which allows for the specific targeting of EGFR signaling. However, there are also some limitations to the use of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, it has been shown to have some off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
For the study of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid include the development of more potent and selective inhibitors of EGFR, as well as the investigation of its potential applications in other biological processes and diseases.
合成方法
The synthesis of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-amino-1H-indole to give the desired intermediate, which is further reduced with sodium borohydride to obtain 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid. The overall yield of the synthesis is approximately 30%.
科学研究应用
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been widely used in scientific research for its ability to selectively inhibit the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various types of cancer and other diseases. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been used as a tool to study the role of EGFR in various biological processes.
属性
IUPAC Name |
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-5-4-12(8-13(14)16(20)21)19-9-11-3-1-2-10-6-7-18-15(10)11/h1-8,18-19H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZRFFXVDAJWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CNC3=CC(=C(C=C3)F)C(=O)O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)

![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)
![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)